molecular formula C11H13N5O3 B2731342 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 920238-55-7

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2731342
CAS No.: 920238-55-7
M. Wt: 263.257
InChI Key: QKULZGBRILFDKA-UHFFFAOYSA-N
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Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic hybrid compound designed for research use in medicinal chemistry and drug discovery. This molecule features a distinctive oxalamide bridge connecting a 1H-imidazole moiety to an isoxazole ring, a design strategy often employed to create novel chemical entities with potential multi-pharmacophore properties . The imidazole ring is a prevalent scaffold in biologically active molecules and is known to participate in key binding interactions with various enzymes and receptors . The isoxazole ring is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The incorporation of an oxalamide linker is a significant feature, as this functional group is increasingly utilized in the design of potential therapeutic agents; for instance, oxalamide-linked hybrids have been profiled in recent studies for their promising anti-plasmodial activity against resistant strains of P. falciparum . Researchers can leverage this compound as a key intermediate or precursor for developing novel inhibitors, probing biological pathways, and exploring structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c17-10(11(18)14-9-2-7-19-15-9)13-3-1-5-16-6-4-12-8-16/h2,4,6-8H,1,3,5H2,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKULZGBRILFDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative through a reaction between imidazole and a suitable alkylating agent.

    Formation of the Isoxazole Derivative: Concurrently, the isoxazole derivative is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Coupling Reaction: The final step involves coupling the imidazole and isoxazole derivatives through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving imidazole and isoxazole pathways.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Derivatives

  • 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7): This nitroimidazole derivative contains an epoxypropane linker instead of an oxalamide core.
  • 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (CAS 14419-11-5) : The chloro-hydroxypropyl substituent introduces polarity and hydrogen-bonding capacity, similar to the target compound’s propyl-imidazole group. However, the absence of the oxalamide backbone may limit its utility in targeting enzymes requiring bidentate binding .

Oxalamide Derivatives with Heterocyclic Substituents

  • N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide : This compound shares the oxalamide core but substitutes imidazole with a piperazine-dichlorophenyl group and pyrazole. The piperazine moiety enhances solubility in polar solvents, while the dichlorophenyl group may improve lipophilicity and CNS penetration compared to the target compound’s isoxazole .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide Oxalamide Propyl-imidazole, Isoxazole ~308.3 (calculated) Imidazole, Isoxazole, Amide
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane Epoxypropane Methyl-nitroimidazole 199.6 (CAS 16773-52-7) Nitro, Epoxide
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Oxalamide Piperazine-dichlorophenyl, Pyrazole ~494.3 (calculated) Piperazine, Pyrazole, Amide

Research Findings and Implications

  • Synthetic Flexibility : The oxalamide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, the isoxazole group in the target compound may confer better metabolic stability than nitroimidazoles, which are prone to reduction .
  • Crystallography and Structural Analysis : Tools like SHELX and WinGX are critical for resolving the crystal structures of such compounds, revealing intermolecular interactions that influence solubility and stability.
  • Biological Relevance: Imidazole-containing compounds often target cytochrome P450 enzymes or histamine receptors, while isoxazoles are common in kinase inhibitors.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 920238-55-7
Molecular Formula C₁₁H₁₃N₅O₃
Molecular Weight 263.25 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Imidazole Derivative : The imidazole ring is synthesized via a reaction between imidazole and an alkylating agent.
  • Formation of Isoxazole Derivative : This is achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
  • Coupling Reaction : The final step involves coupling the imidazole and isoxazole derivatives using a coupling reagent such as carbodiimide under mild conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development against various diseases.

Cytotoxicity Studies : In vitro studies have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of imidazole and isoxazole compounds, including this compound. Results indicated significant activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : A case study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential utility in cancer therapy.

Comparison with Similar Compounds

Comparison with structurally similar compounds reveals unique properties:

Compound NameBiological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-methylisoxazol-3-yl)acetamideModerate cytotoxicity
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-fluorophenyl)isoxazolAntimicrobial activity

This compound stands out due to its specific combination of functional groups that confer distinct reactivity patterns and biological activities compared to these similar compounds.

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide?

The synthesis typically involves multi-step reactions, starting with coupling between imidazole and isoxazole derivatives via an oxalamide linker. Key steps include:

  • Step 1 : Activation of carboxylic acid precursors (e.g., using carbodiimides like EDC or DCC) to form reactive intermediates.
  • Step 2 : Amide bond formation under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis.
  • Critical parameters : Temperature (60–80°C), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for amine:acid to drive reaction completion).
    Yields can be optimized via column chromatography or recrystallization, with purity verified by HPLC (>95%) .

Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., imidazole proton signals at δ 7.5–8.5 ppm; isoxazole protons at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 307.12 vs. observed 307.14) .
  • Infrared Spectroscopy (IR) : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .

How does the compound’s solubility and stability impact experimental design?

  • Solubility : Highly polar (logP ~1.2) but limited aqueous solubility; DMSO or DMF is recommended for stock solutions.
  • Stability : Degrades at pH <3 or >10, requiring buffered solutions (pH 6–8) for biological assays. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

What role does hydrogen bonding play in its biological activity?

The oxalamide backbone and heterocyclic substituents (imidazole, isoxazole) form strong hydrogen bonds with targets like kinases or GPCRs. For example:

  • Imidazole : Acts as a hydrogen bond donor/acceptor, mimicking histidine residues in enzyme active sites.
  • Isoxazole : Engages in π-π stacking with aromatic residues.
    Crystallographic studies (using SHELXL ) reveal binding modes in protein-ligand complexes, with bond distances of 2.8–3.2 Å for key interactions .

How can researchers resolve contradictions in bioactivity data across analogs?

Contradictions often arise from substituent effects. For example:

  • Imidazole vs. piperazine substitution : Imidazole derivatives show 10-fold higher kinase inhibition (IC₅₀ = 0.5 μM) compared to piperazine analogs (IC₅₀ = 5.2 μM) due to enhanced H-bonding .
  • Data reconciliation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to model interactions .

What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite to map binding poses in ATP-binding pockets (e.g., EGFR kinase).
  • QSAR models : Utilize descriptors like topological polar surface area (TPSA >90 Ų) and Hammett constants (σ = 0.8 for isoxazole) to correlate substituents with IC₅₀ values .

Methodological Challenges

How can crystallographic data improve structural validation?

Single-crystal X-ray diffraction (using SHELX ) resolves ambiguities in stereochemistry. For example:

  • Torsion angles : The imidazole-propyl linker adopts a gauche conformation (θ = 60°), optimizing hydrogen-bond geometry .

  • Table 1 : Key crystallographic parameters:

    ParameterValue
    Space groupP2₁/c
    R-factor0.042
    Bond length (C=O)1.23 Å

What experimental controls are critical for biological assays?

  • Negative controls : Use scrambled analogs (e.g., N1-ethyl-N2-phenyloxalamide) to rule out nonspecific binding.
  • Positive controls : Compare to known inhibitors (e.g., Gefitinib for EGFR assays).
  • Dose-response curves : Ensure linearity (R² >0.95) across 3–5 log units .

Data Contradiction Analysis

Why do some studies report conflicting solubility profiles?

Variability arises from:

  • Purity : Impurities (e.g., unreacted amines) increase apparent solubility.
  • Polymorphism : Amorphous vs. crystalline forms (e.g., amorphous phase solubility = 12 mg/mL vs. crystalline = 2 mg/mL) .
    Mitigate via standardized recrystallization protocols (e.g., slow evaporation from ethanol).

How to address discrepancies in cytotoxicity data?

  • Cell line variability : NCI-H460 lung cancer cells may show IC₅₀ = 1.8 μM, while MCF-7 breast cancer cells exhibit IC₅₀ = 8.3 μM due to differential expression of efflux pumps.
  • Assay interference : Confirm results via orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

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